![molecular formula C22H22N6O3 B2740176 (E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836626-65-4](/img/structure/B2740176.png)
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the enzyme 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxygenate polyunsaturated fatty acids to produce a variety of bioactive lipid mediators . These enzymes play a crucial role in many physiological and pathological processes, including inflammation, atherosclerosis, and cancer .
Mode of Action
The compound is believed to inhibit 15-lipoxygenase through a REDOX mechanism . It competes with the substrate of the enzyme, leading to a decrease in the enzyme’s activity . The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases .
Biochemical Pathways
The inhibition of 15-lipoxygenase by this compound affects the metabolism of arachidonic acid, a key precursor of many bioactive lipid mediators . These mediators, which include prostaglandins, lipoxins, leukotrienes, and others, play important roles in various physiological and pathological processes .
Result of Action
The inhibition of 15-lipoxygenase by this compound can potentially modulate the production of bioactive lipid mediators, thereby affecting various physiological and pathological processes . For instance, it may help alleviate conditions associated with the overactivity of lipoxygenases, such as inflammation, atherosclerosis, and certain types of cancer .
生物活性
(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by a pyrroloquinoxaline core and various functional groups, suggests diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available literature.
- Molecular Formula : C22H22N6O3
- Molecular Weight : 418.457 g/mol
- Purity : Typically around 95%
The compound features several functional groups that may contribute to its biological activity, such as amino and hydroxyl groups.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Buchwald–Hartwig Cross-Coupling Reaction : This method is often used for constructing the core structure.
- Analytical Techniques : NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to monitor purity and yield during synthesis.
Antifungal Activity
Recent studies have explored the antifungal potential of related pyrroloquinoxaline derivatives. For instance, derivatives evaluated for their ability to inhibit efflux pumps in Candida albicans showed promising results. The Minimum Inhibitory Concentration (MIC) values indicated that certain compounds could significantly reduce yeast cell growth when combined with fluconazole, suggesting a potential for overcoming drug resistance .
Antimalarial Activity
Research has indicated that quinoxaline derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies highlighted the importance of specific moieties in enhancing antimalarial efficacy .
Case Studies
-
Inhibition of Drug Efflux Pumps :
- A study evaluated various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters in Saccharomyces cerevisiae. The results demonstrated that several compounds acted as dual inhibitors, which is crucial for developing new antifungal therapies .
- Combination Therapy Against C. albicans :
Research Findings
The following table summarizes key findings from studies on related compounds:
Compound Type | Activity | MIC Values (µM) | Notes |
---|---|---|---|
Piperazinyl-Pyrroloquinoxalines | Antifungal | 100 - 901 | Effective against drug-resistant strains |
Quinoxaline Derivatives | Antimalarial | Not specified | Active against P. falciparum |
Combination Therapy | Enhanced antifungal | Varies | Reduced fluconazole concentrations required |
属性
IUPAC Name |
2-amino-N-butyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-3-10-24-22(31)18-19-21(27-15-7-5-4-6-14(15)26-19)28(20(18)23)25-12-13-8-9-16(29)17(30)11-13/h4-9,11-12,29-30H,2-3,10,23H2,1H3,(H,24,31)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNANZDPWNATA-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。